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Compound of Interest

Compound Name: Z-Lys-OMe

Cat. No.: B1202333 Get Quote

Executive Summary & Structural Context
Z-Lys-OMe hydrochloride (CAS: 26348-68-5) is a critical intermediate in peptide synthesis,

allowing for the selective elongation of the lysine side chain (

-amine) while the

-amine and carboxyl groups remain protected.

The primary analytical challenge is distinguishing it from its regioisomer, H-Lys(Z)-OMe HCl

(CAS: 27894-50-4), where the protecting groups are reversed. Misidentification leads to failed

peptide couplings and incorrect sequence assembly. This guide outlines the specific NMR

signatures required to validate the correct isomer.

The Target Molecule[1][2][3]
Name:

-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride

Formula:

Key Features:

-Position: Protected by Carbobenzyloxy (Z/Cbz) group.
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-Position: Free amine (present as ammonium chloride salt).

C-Terminus: Methyl ester.[1][2][3]

Experimental Protocol
To observe the critical exchangeable protons (NH) that distinguish the regioisomers, DMSO-d6

is the mandatory solvent. Chloroform-d (

) often obscures ammonium signals or leads to broad, undefined peaks for salt forms.

Sample Preparation[1][3][5][7][8][9]
Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (optional).

Concentration: 10–15 mg of Z-Lys-OMe HCl in 0.6 mL solvent.

Temperature: 298 K (25°C).

Acquisition: Standard 1H pulse sequence (zg30), 16–32 scans, D1 relaxation delay

1.0 sec to ensure integration accuracy of aromatic vs. aliphatic protons.

Spectral Analysis: Z-Lys-OMe HCl (Target)
The spectrum in DMSO-d6 is characterized by three distinct regions: the aromatic Z-group, the

amide/ammonium protons, and the aliphatic lysine side chain.

Table 1: Chemical Shift Assignments (DMSO-d6)
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Position (ppm) Multiplicity Integral
Assignment
Logic

Ammonium (

-NH)
7.6 – 7.9 Broad s/t 3H

Critical

Diagnostic. The

free

-amine exists as

. It appears

broad due to

exchange and

quadrupole

relaxation.

Aromatic (Z) 7.30 – 7.40 Multiplet 5H

Phenyl ring

protons of the Z-

group.

Carbamate (

-NH)
7.5 – 7.6 Doublet 1H

The

-NH is

derivatized as a

carbamate (

). It couples to

the

-CH.

Benzylic (Z) 5.04 Singlet 2H

Characteristic

sharp singlet of

the

group.

-CH 4.0 – 4.2 Multiplet 1H

Deshielded by

both the

carbamate

nitrogen and the

ester carbonyl.
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Methyl Ester 3.63 Singlet 3H

Distinct singlet

for

.

-CH2 2.7 – 2.8 Multiplet 2H

Adjacent to the

ammonium

group. Slightly

shielded

compared to

carbamate-

protected

-CH2.

-CH2 1.3 – 1.8 Multiplets 6H

Lysine

methylene

backbone.

Comparative Analysis: Distinguishing Regioisomers
The most common error is confusing Z-Lys-OMe (Target) with H-Lys(Z)-OMe (Regioisomer).

The distinction lies in the Nitrogen protons.

Table 2: Critical Distinction Markers
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Feature Z-Lys-OMe HCl (Target)
H-Lys(Z)-OMe HCl

(Regioisomer)

Structure
-Z protected,

-Free

-Free,

-Z protected

-NH Signal
Doublet (~7.5 ppm)

(Carbamate)

Broad Singlet (~8.2 - 8.5 ppm)(

-Ammonium

)

-NH Signal

Broad Singlet (~7.7 ppm)(

-Ammonium

)

Triplet (~7.2 ppm)(Carbamate

)

-CH2 Shift

~2.75 ppm (Next to

)

~2.95 ppm (Next to

)

Mechanistic Insight
Target Molecule: The

-proton is attached to a carbamate nitrogen. The anisotropy of the Z-group carbonyl and the
rigidity of the amide bond result in a defined doublet coupling (

).

Regioisomer: The

-proton is attached to a free ammonium group. In DMSO, these protons exchange rapidly
and experience significant deshielding, appearing as a broad signal further downfield (>8.0
ppm).

Identity Verification Workflow
Use the following logic flow to validate your material.
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Start: Acquire 1H NMR in DMSO-d6

Check 8.0 - 8.5 ppm Region
(Alpha-Ammonium)

Broad Singlet Present (~8.3 ppm)

Yes

Signal Absent / Only Amide Doublet

No

IDENTIFIED: H-Lys(Z)-OMe HCl
(Regioisomer - WRONG)

Check 7.0 - 7.3 ppm Region
(Epsilon-Carbamate)

Triplet Present (~7.2 ppm)

Yes

Signal Absent / Broad NH3+ at ~7.7 ppm

No

IDENTIFIED: Z-Lys-OMe HCl
(Target Molecule - CORRECT)

Click to download full resolution via product page

Figure 1: Decision tree for distinguishing Z-Lys-OMe HCl from its regioisomer H-Lys(Z)-OMe

HCl.

Common Impurities & Troubleshooting
When analyzing Z-Lys-OMe HCl, look for these specific degradation products or synthesis

byproducts.
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Impurity NMR Signature (DMSO-d6) Source

Benzyl Alcohol

Singlet at 4.5 ppm (

) and 5.1 ppm (

)

Hydrolysis of Z-group or

residual reagent.

Free Lysine
Loss of OMe singlet (3.6 ppm);

Loss of Z aromatics.

Complete hydrolysis

(Acid/Base).

Di-Z-Lys-OMe

Integration of aromatics

increases to 10H; Two benzylic

singlets.

Over-protection during

synthesis.

Residual Methanol
Singlet at 3.16 ppm; Broad OH

at 4.1 ppm.
Recrystallization solvent.

Technical Note on Salt Stoichiometry
The integration of the ammonium protons (

-NH3+) should be close to 3H. If the integral is significantly lower (e.g., 2H) or the peak is
overly sharp, the salt may have partially dissociated or the sample may be wet (proton
exchange with HDO). Ensure the DMSO is dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. caymanchem.com [caymanchem.com]

2. chimia.ch [chimia.ch]

3. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate
Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-
Hydroxymethyl-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Advanced Characterization Guide: 1H NMR Analysis of
Z-Lys-OMe HCl]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202333#1h-nmr-spectrum-analysis-of-z-lys-ome-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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